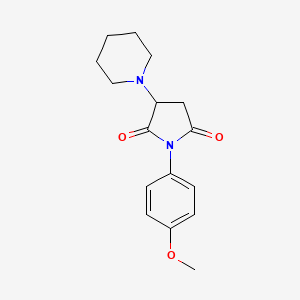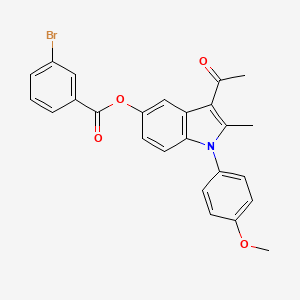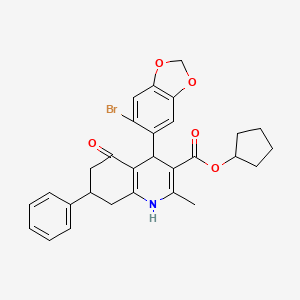![molecular formula C24H26N2O6 B11683575 2-methoxyethyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11683575.png)
2-methoxyethyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxyethyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzoate ester linked to a hexanamido group, which is further connected to an isoindole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Isoindole Moiety: This can be achieved by the reaction of phthalic anhydride with an amine to form the isoindole ring.
Attachment of the Hexanamido Group: The isoindole derivative is then reacted with a hexanoic acid derivative under amide bond-forming conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with 2-methoxyethanol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Alcohols or amines depending on the site of reduction.
Substitution: New ester or amide derivatives.
Scientific Research Applications
2-methoxyethyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoindole moiety can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
Uniqueness
2-methoxyethyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoindole moiety, hexanamido linkage, and methoxyethyl ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-methoxyethyl 4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate |
InChI |
InChI=1S/C24H26N2O6/c1-31-15-16-32-24(30)17-10-12-18(13-11-17)25-21(27)9-3-2-6-14-26-22(28)19-7-4-5-8-20(19)23(26)29/h4-5,7-8,10-13H,2-3,6,9,14-16H2,1H3,(H,25,27) |
InChI Key |
CYPOJRYKPRZLGD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683497.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11683502.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11683503.png)
![4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11683507.png)

![2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11683526.png)
![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11683527.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11683532.png)


![N'-[(Z)-anthracen-9-ylmethylidene]-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B11683540.png)

![(2E)-N-(2-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11683562.png)
![Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11683564.png)
